molecular formula C13H12BrNO2 B1398123 6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide CAS No. 861880-64-0

6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide

Cat. No. B1398123
M. Wt: 294.14 g/mol
InChI Key: AOZCUVCHCGNKHZ-UHFFFAOYSA-N
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Description

6-Bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide, also known as 6-Bromo-MNA, is an important and widely studied small molecule. It is a derivative of 2-Naphthalenecarboxamide, and is used in a variety of scientific research applications. 6-Bromo-MNA is an attractive compound due to its unique structure and chemical properties.

Scientific Research Applications

Synthesis and Chemical Properties

Intermediate in Pharmaceutical Synthesis : 6-bromo-N-methoxy-N-methyl-2-naphthalenecarboxamide serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its structural motif is found in compounds exhibiting anti-inflammatory properties, as seen in the synthesis of nabumetone and naproxen, highlighting its importance in creating non-steroidal anti-inflammatory drugs (NSAIDs) (Wei-Ming Xu & Hong-Qiang He, 2010). This synthesis approach underscores the compound's versatility and pivotal role in medicinal chemistry.

Role in Organic Synthesis : Its application extends to organic synthesis, where it acts as a building block for various naphthalene derivatives. The synthesis of 6-Methoxy-2-naphthaldehyde, prepared by Grignard reaction, showcases the adaptability of 6-bromo-N-methoxy-N-methyl-2-naphthalenecarboxamide derivatives in constructing complex molecules with high yield and purity, crucial for further chemical and pharmacological studies (Tong Guo-tong, 2007).

Biological Applications

Selective Dopamine Receptor Agonists : Compounds structurally related to 6-bromo-N-methoxy-N-methyl-2-naphthalenecarboxamide have been explored for their selectivity towards dopamine D3 receptors. These studies have led to the identification of partial agonists, contributing to our understanding of dopamine's role in neurological processes and offering potential pathways for treating disorders such as schizophrenia and Parkinson's disease (S. Glase et al., 1996).

Antibacterial and Antifungal Activities : Derivatives of 6-bromo-N-methoxy-N-methyl-2-naphthalenecarboxamide have shown promising antibacterial and antifungal properties. A study on 2,3-disubstituted 4-thiazolidinones, synthesized from similar naphthalene derivatives, demonstrated significant activity against strains such as E. coli, S. aureus, and Candida albicans. These findings open new avenues for developing antimicrobial agents with a naphthalene core, addressing the growing concern of antibiotic resistance (Chidananda Nandagokula et al., 2012).

Nonlinear Optical Properties : Research into the nonlinear optical (NLO) properties of naphthalene derivatives, including those related to 6-bromo-N-methoxy-N-methyl-2-naphthalenecarboxamide, has highlighted their potential in materials science. For instance, 6-Methoxy naphthaldehyde, synthesized through a Grignard reaction involving a similar bromo-naphthalene compound, exhibited NLO properties, underscoring its potential application in optical devices and materials (B. Sarojini et al., 2005).

Safety And Hazards

Safety and hazard information for a compound includes its toxicity, flammability, and potential health effects. For 6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide, it’s important to handle it with adequate personal protective equipment and ensure good ventilation .

properties

IUPAC Name

6-bromo-N-methoxy-N-methylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-15(17-2)13(16)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZCUVCHCGNKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC2=C(C=C1)C=C(C=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide

Synthesis routes and methods I

Procedure details

N,O-Dimethylhydroxylamine Hydrochloride (41.3 g, 423 mmol, 1.5 equiv.) was dissolved in distilled water (200 mL) and potassium carbonate (117 g, 3.0 equiv.) was added portion wise (CO2 evolution). Water (300 mL) and dichloromethane (200 mL) was added and a solution of 6-bromo-2-naphthoyl chloride (76.1 g, 282 mmol, 1.00-equiv.) in dichloromethane (300 mL) was added portion wise to this mixture while stirring. The reaction mixture was stirred 1 hour. The organic layer was separated, dried over sodium sulphate, filtrated, concentrated and dried in vacuum overnight, yielding 6-bromo-N-methoxy-N-methyl-2-naphthamide (82.9 g, 100%) as a brown solid.
Quantity
41.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
76.1 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of 6-bromo-naphthalene-2-carboxylic acid (0.6 g, 2.4 mmol) and O,N-dimethyl-hydroxylamine (0.28 g, 2.87 mmol) in CH2Cl2 (20 mL), was added EDC (0.55 g, 2.87 mmol), HOBt (0.39 g, 2.87 mmol) and TEA (0.66 mL, 4.8 mmol). The reaction was stirred at RT overnight. The solvent was removed in vacuo and the crude material was purified by silica gel column chromatography with (20-40% EtOAc/hexane) to give the titled compound as a white solid. MS (ESI, pos. ion) m/z: 294.0 (M+1).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.55 g
Type
reactant
Reaction Step Two
Name
Quantity
0.39 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
0.66 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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